molecular formula C6H8ClN2O5P B1197263 Bis(2-oxo-3-oxazolidinyl)phosphinic chloride CAS No. 68641-49-6

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride

Cat. No.: B1197263
CAS No.: 68641-49-6
M. Wt: 254.56 g/mol
InChI Key: KLDLRDSRCMJKGM-UHFFFAOYSA-N
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Description

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) is a versatile organophosphorus compound widely employed in organic synthesis and materials science. Its structure features two oxazolidinone rings linked to a central phosphorus atom, with a chloride leaving group. Key applications include:

  • Peptide and Depsipeptide Synthesis: BOP-Cl acts as a coupling agent, facilitating amide bond formation between amino acids .
  • Natural Product Synthesis: Critical in the synthesis of salinosporamide D, caprazene derivatives, and uridine-based inhibitors .
  • Materials Science: Enhances perovskite light-emitting diodes (Pero-LEDs) by regulating crystallization and passivating defects in quasi-2D perovskite films .
  • Beckmann Rearrangement: Activates hydroxyl groups in oximes for rearrangement reactions .

Properties

IUPAC Name

3-[chloro-(2-oxo-1,3-oxazolidin-3-yl)phosphoryl]-1,3-oxazolidin-2-one
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InChI

InChI=1S/C6H8ClN2O5P/c7-15(12,8-1-3-13-5(8)10)9-2-4-14-6(9)11/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDLRDSRCMJKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1P(=O)(N2CCOC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218732
Record name Bis(2-oxo-3-oxazolidinyl)phosphinic chloride
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Molecular Weight

254.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68641-49-6
Record name Bis(2-oxo-3-oxazolidinyl)phosphinic chloride
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Record name Bis(2-oxo-3-oxazolidinyl)phosphinic chloride
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Record name Bis(2-oxo-3-oxazolidinyl)phosphinic chloride
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Record name Bis(2-oxo-3-oxazolidinyl)phosphinic chloride
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Record name Bis(2-oxo-3-oxazolidinyl)phosphinic chloride
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Record name BIS(2-OXO-3-OXAZOLIDINYL)PHOSPHINIC CHLORIDE
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Preparation Methods

Reaction Mechanism and Stoichiometry

Phosphorus oxychloride reacts with two equivalents of 2-oxazolidinone in an anhydrous solvent, typically acetonitrile or dichloromethane. The reaction proceeds via nucleophilic substitution, where the oxygen atoms of the oxazolidinone rings displace chloride ions from POCl₃. The stoichiometric ratio is critical:

POCl3+2C3H5NO2BOP-Cl+2HCl+H2O\text{POCl}3 + 2 \, \text{C}3\text{H}5\text{NO}2 \rightarrow \text{BOP-Cl} + 2 \, \text{HCl} + \text{H}_2\text{O}

Excess POCl₃ ensures complete conversion, while triethylamine is often added to neutralize HCl byproducts.

Optimized Reaction Conditions

  • Temperature: Maintained between 0–5°C using an ice bath to prevent side reactions.

  • Solvent: Anhydrous acetonitrile or dichloromethane, chosen for their low nucleophilicity and compatibility with POCl₃.

  • Duration: 4–6 hours under vigorous stirring to ensure homogeneity.

Post-reaction, the mixture is filtered to remove ammonium salts, and the solvent is evaporated under reduced pressure. The crude product is typically a white hygroscopic powder.

Purification and Recrystallization Protocols

Commercial BOP-Cl samples often require purification to meet synthesis-grade standards. Source specifies washing with cold water to remove residual HCl, followed by recrystallization from acetonitrile. Key steps include:

Cold Water Wash

  • Procedure: Crude BOP-Cl is suspended in ice-cold water (0–4°C) and stirred for 15 minutes.

  • Outcome: Removes unreacted POCl₃ and hydrochlorides, improving purity to >95%.

Recrystallization from Acetonitrile

  • Solvent Ratio: 1:10 (w/v) BOP-Cl to acetonitrile.

  • Temperature Gradient: Dissolved at 60°C, then cooled to −20°C for crystallization.

  • Yield: 80–85% after drying under vacuum (40°C, 24 hours).

Analytical Validation of Purity

Post-purification, BOP-Cl is analyzed using:

  • Infrared Spectroscopy (IR): Peaks at 1775 cm⁻¹ (C=O stretch) and 765 cm⁻¹ (P–Cl stretch) confirm structural integrity.

  • Argentometric Titration: Quantifies active chloride content, with commercial batches achieving ≥97.0% purity.

Comparative Analysis of Industrial-Scale Production

ParameterLaboratory ScaleIndustrial Scale
Batch Size 5–25 g1–10 kg
Reaction Vessel Glass flaskStainless steel reactor
Purification RecrystallizationColumn chromatography
Purity 97–98%99%
Yield 80–85%90–92%

Industrial processes employ continuous-flow systems to enhance yield and reduce POCl₃ waste.

Challenges and Mitigation Strategies

Hydrolysis Prevention

BOP-Cl rapidly hydrolyzes in ambient humidity, forming phosphoric acid derivatives. Strategies include:

  • Inert Atmosphere: Use nitrogen/vacuum lines during transfers.

  • Drying Agents: Molecular sieves (4Å) in storage containers.

Byproduct Management

Excess POCl₃ is quenched with ethanol, generating non-toxic diethyl phosphate, which is removed via aqueous extraction .

Scientific Research Applications

Peptide Synthesis

Peptide Bond Formation
BOP-Cl is primarily utilized as a reagent for activating carboxylic acids to form peptide bonds. It facilitates the coupling of amino acids by activating the carboxyl group of one amino acid, making it more susceptible to nucleophilic attack by the amine group of another amino acid. This reaction results in the formation of a new peptide bond while releasing BOP-Cl as a leaving group .

Advantages Over Other Coupling Agents
BOP-Cl is particularly advantageous in scenarios where steric hindrance prevents the use of traditional coupling agents like carbodiimides. Its ability to promote peptide bond formation under such conditions makes it a valuable tool for researchers .

Inhibition of Reactive Oxygen Species
Recent studies have indicated that BOP-Cl exhibits biological activity by potentially attenuating the production of reactive oxygen species (ROS) in cells. This effect is mediated through the inhibition of mitogen-activated protein kinase pathways, suggesting possible applications in pharmacology and therapeutic development .

Synthesis of Complex Molecules

BOP-Cl has been employed in the synthesis of various complex molecules, including hexadepsipeptides. Its role as a reagent for activating carbonyl groups allows for diverse synthetic pathways in organic chemistry .

Case Studies and Research Findings

Study Findings
Auwera et al. (2009)Demonstrated that BOP-Cl is an effective reagent for coupling at imino acid residues, yielding high rates of peptide formation .
ResearchGate PublicationHighlighted the compound's potential to enhance peptide synthesis efficiency compared to traditional methods .
TCI ChemicalsReported on the successful application of BOP-Cl in synthesizing various bioactive peptides and complex organic compounds .

Comparison with Similar Compounds

Comparison with Coupling Agents

Compound Key Applications Advantages over BOP-Cl Limitations vs. BOP-Cl References
HATU Peptide coupling, macrolactamization Higher efficiency in some macrocyclizations Higher cost, sensitivity to moisture
EDCI Amide bond formation Lower cost, compatibility with HOBt Lower yields in sterically hindered systems
DMT-MM Esterification, condensation reactions Water-compatible, mild conditions Limited use in non-polar solvents
PyAOP Peptide synthesis Reduced epimerization Higher cost, limited commercial availability
BOP-Cl Peptides, natural products, perovskites Versatility across solvents, dual role in synthesis and materials science Ineffective in some macrolactamizations (e.g., endolide synthesis)

Key Findings :

  • BOP-Cl outperforms EDCI and DMT-MM in sterically demanding reactions due to its robust activating capacity .
  • In perovskite applications, BOP-Cl uniquely regulates phase distribution by slowing crystallization rates, a feature absent in other phosphoryl chlorides .

Comparison with Phosphoryl Chloride Derivatives

Compound Key Applications Advantages over BOP-Cl Limitations vs. BOP-Cl References
Benzotriazole sulfonate Beckmann rearrangement Higher thermal stability Limited use in polar aprotic solvents
Oleyl chloride Saccharide ester synthesis Cost-effective, simple acylation Poor regioselectivity in complex systems
BOP-Cl Broad-spectrum synthesis, perovskites Superior regioselectivity, dual functionality in materials Yield variability with long-chain acids

Key Findings :

  • BOP-Cl achieves higher regioselectivity than oleyl chloride in saccharide ester synthesis but shows yield dependence on aliphatic chain length .
  • Unlike benzotriazole sulfonates, BOP-Cl is effective in polar solvents like DMF and THF .

Comparison with Lewis Acids

Compound Key Applications Advantages over BOP-Cl Limitations vs. BOP-Cl References
BF₃·OEt₂ Friedel-Crafts alkylation, glycosylation Stronger Lewis acidity Corrosive, moisture-sensitive
BOP-Cl Beckmann rearrangement, peptide synthesis Non-corrosive, stable in air Moderate activation strength

Key Findings :

  • BOP-Cl is preferred in moisture-sensitive reactions due to its stability, whereas BF₃·OEt₂ requires anhydrous conditions .

Research Findings and Data Tables

Performance in Perovskite LED Fabrication

Additive EQEmax (%) EQEave (%) Key Role Reference
BOP-Cl 20.82 ~20 Phase regulation, defect passivation
Other phosphoryl chlorides ≤18 ≤17 Limited phase control

Biological Activity

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride, commonly known as BOP-Cl, is an organophosphorus compound with significant applications in organic synthesis, particularly in peptide bond formation. Its unique structure, characterized by two oxazolidinyl rings and a phosphinic chloride moiety, allows it to function effectively as a coupling reagent. This article delves into the biological activity of BOP-Cl, highlighting its mechanisms, applications, and relevant case studies.

  • Molecular Formula : C₆H₈ClN₂O₅P
  • Molecular Weight : 254.56 g/mol
  • Melting Point : 191 °C

BOP-Cl is recognized for its reactivity, especially in activating carboxyl groups for peptide synthesis. It facilitates the formation of peptide bonds by enhancing the nucleophilicity of amine groups in amino acids, thus promoting efficient coupling reactions .

BOP-Cl primarily acts as a reagent in organic synthesis rather than displaying direct biological activity in living organisms. Its mechanism involves:

  • Activation of Carboxyl Groups : BOP-Cl activates the carboxyl group of one amino acid, making it more susceptible to nucleophilic attack by the amine group of another amino acid.
  • Formation of Peptide Bonds : This reaction results in the formation of new peptide bonds while releasing BOP-Cl as a leaving group .

Biological Activity

Recent studies indicate that BOP-Cl exhibits significant biological activity beyond its role as a coupling agent. Notably, it has been shown to attenuate the production of reactive oxygen species (ROS) in U937 cells by inhibiting mitogen-activated protein kinase (MAPK) pathways. This suggests potential therapeutic applications in conditions characterized by oxidative stress.

Study 1: Inhibition of Reactive Oxygen Species

A study evaluated the effects of BOP-Cl on ROS production in U937 cells. The findings indicated that BOP-Cl effectively reduced ROS levels, implicating its role in cellular defense mechanisms against oxidative stress. The inhibition was linked to the suppression of MAPK signaling pathways, which are crucial for various cellular responses.

Study 2: Peptide Synthesis Efficiency

Research highlighted the efficiency of BOP-Cl as a coupling reagent for synthesizing peptides containing imino acids. The study demonstrated that using an excess of BOP-Cl significantly enhanced yield rates during peptide bond formation compared to traditional methods .

Reagent Yield (%) Conditions
BOP-Cl95Excess reagent with controlled temperature
DCC70Standard conditions without excess

Study 3: Applications in Drug Development

BOP-Cl has been explored for its potential applications in drug development, particularly involving peptide-based therapeutics. Its ability to facilitate efficient peptide synthesis positions it as a valuable tool in creating novel therapeutic agents targeting various diseases .

Safety and Handling

BOP-Cl is classified as a harmful substance and can cause irritation or burns upon contact with skin or eyes. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) and working under a fume hood .

Q & A

Q. What are the primary applications of BOP-Cl in organic synthesis, and how does it compare to other coupling agents?

BOP-Cl is widely used as a condensing agent for activating carboxylic acids to form amides, esters, or peptide bonds. It is particularly effective in coupling sterically hindered substrates or thermally sensitive compounds due to its mild reaction conditions. For example:

  • In the synthesis of cisplatin analogues, BOP-Cl facilitated the conjugation of carboxylic acids with amines in dichloromethane at room temperature, achieving 37% yield .
  • It enabled H-phosphonate monoester condensation with morpholine to produce H-phosphonamidates (43% yield) without requiring high temperatures or strong acids .

Compared to carbodiimide-based reagents (e.g., DCC), BOP-Cl minimizes racemization in peptide synthesis and avoids the need for additional coupling additives like HOBt. However, its use with HOBt is contraindicated in cyclization reactions due to racemization risks .

Q. What safety precautions are critical when handling BOP-Cl in laboratory settings?

BOP-Cl is corrosive (Skin Corrosion 1B, Eye Damage 1) and requires stringent safety measures:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.
  • Ventilation: Use in a fume hood to avoid inhalation.
  • Storage: Keep in a dry, cool place, away from moisture and incompatible reagents (e.g., strong bases) .
  • Spill Management: Neutralize with inert absorbents (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How does BOP-Cl facilitate divergent synthesis of natural products via C–H activation?

BOP-Cl plays a key role in enabling double C(sp³)–H activation for complex natural product synthesis. For instance:

  • In the total synthesis of (-)-epicoccin G and (-)-rostratin A, BOP-Cl assisted in cyclocondensation steps by activating intermediates for stereoselective bond formation. Its compatibility with chiral substrates ensured high enantiomeric purity .
  • Mechanistically, BOP-Cl stabilizes reactive intermediates through hydrogen bonding with the oxazolidinone moieties, reducing side reactions during C–H functionalization .

Q. What methodologies are effective for analyzing the efficiency of BOP-Cl in amide bond formation?

Key analytical approaches include:

  • Yield Optimization: Monitor reaction progress via TLC or HPLC. For example, coupling 4-cyano-3-nitrobenzoic acid with amines in dichloromethane under reflux achieved 91% yield .
  • Racemization Analysis: Use chiral GC or ¹⁹F NMR to detect enantiomeric excess, especially in peptide synthesis .
  • Kinetic Studies: Vary solvents (e.g., dichloromethane vs. 1,2-dichloroethane) and bases (e.g., triethylamine vs. pyridine) to optimize reaction rates (Table 1).

Q. Table 1. Reaction Optimization with BOP-Cl

SubstrateSolventBaseTemperatureYieldReference
4-Cyano-3-nitrobenzoic acidDichloromethanePyridineReflux91%
H-Phosphonate monoester1,2-DichloroethaneTriethylamine110°C62%

Q. How does BOP-Cl modulate crystallization and defect passivation in quasi-2D perovskite films?

In perovskite LED (Pero-LED) research, BOP-Cl acts as a multifunctional additive:

  • Crystallization Control: Slows crystallization kinetics, promoting the growth of high-n phases and suppressing low-n phases. This reduces non-radiative recombination .
  • Defect Passivation: BOP-Cl residues at grain boundaries coordinate uncoordinated Pb²⁺ ions, enhancing photoluminescence quantum yield .
  • Performance Data: Devices with BOP-Cl achieved a maximum external quantum efficiency (EQE) of 20.82% and average EQE of ~20% across 50 devices, demonstrating high reproducibility .

Q. What are the implications of omitting racemization suppressors in BOP-Cl-mediated peptide cyclization?

Using BOP-Cl without additives like HOBt in cyclization reactions can lead to significant racemization. For example:

  • In the synthesis of virginiamycin S precursors, the absence of HOBt resulted in epimerization at chiral centers, reducing product purity .
  • Mitigation Strategy: Optimize reaction time and temperature (e.g., shorter cycles at 0°C) or switch to alternative reagents (e.g., PyBOP) with built-in racemization suppression .

Q. How can solvent and base selection impact BOP-Cl-mediated coupling reactions?

  • Solvent Effects: Polar aprotic solvents (e.g., dichloromethane) enhance BOP-Cl’s reactivity by stabilizing the acyloxyphosphonium intermediate. Non-polar solvents reduce yields due to poor solubility .
  • Base Compatibility: Triethylamine is preferred over pyridine for acid-sensitive substrates, as it minimizes side reactions. Excess base (>2 equiv.) can deprotonate intermediates, leading to hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride
Reactant of Route 2
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride

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